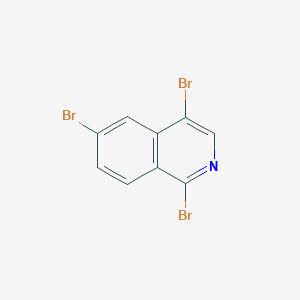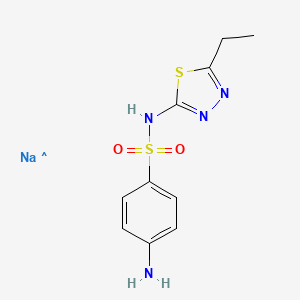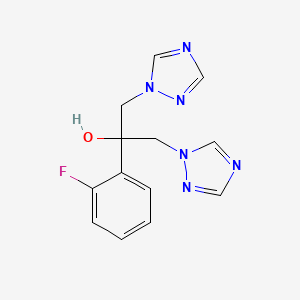![molecular formula C18H13N3O B15132654 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one typically involves the cyclization of functionalized pyrroles or quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which occurs under mild conditions in the presence of carboxylic acid derivatives and visible light . Another approach involves the reaction of aryl methyl ketones with N-(2-aminophenyl)pyrrole in the presence of catalytic amounts of elemental iodine in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve solvents like ethanol, DMSO, or acetonitrile, and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar fused ring system but lacking the amino group.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring system.
Pyrrolo[1,2-a]quinoxaline: A structurally related compound with a pyrrole ring fused to the quinoxaline system.
Uniqueness
3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(2-aminophenyl)-2H-benzo[g]quinoxalin-3-one |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10,17H,19H2 |
InChI Key |
IUCFKFIPIGZWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C3C=C4C=CC=CC4=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)

![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)


![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)
![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)

